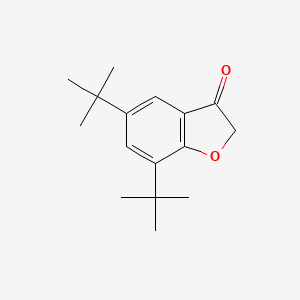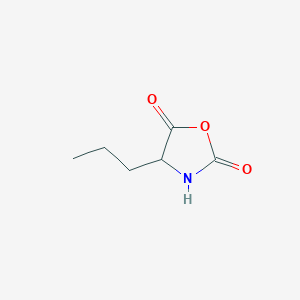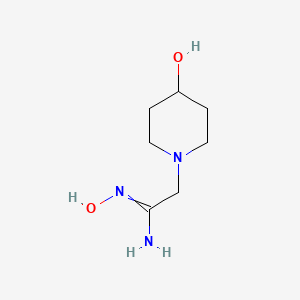
1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2-chloroethyl group and a phenyl group attached to the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride typically involves the reaction of 1-phenylpiperazine with 2-chloroethanol in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis of the chloroethyl group.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroethyl group.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
Hydrolysis: The corresponding alcohol derivative.
科学研究应用
1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving the interaction of piperazine derivatives with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- 1-(2-Chloroethyl)-3-phenylpiperidine hydrochloride
- 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride
Uniqueness
1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride is unique due to its specific structural features, such as the presence of both a chloroethyl group and a phenyl group attached to the piperazine ring. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.
属性
CAS 编号 |
66158-97-2 |
|---|---|
分子式 |
C12H18Cl2N2 |
分子量 |
261.19 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
InChI 键 |
VTXJDTVKOJYCOM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCl)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)

![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)

![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide](/img/structure/B11723608.png)





